molecular formula C20H20N4O3 B2865779 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380067-80-9

2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2865779
CAS No.: 2380067-80-9
M. Wt: 364.405
InChI Key: JBNGFAQOXZQURW-UHFFFAOYSA-N
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Description

2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a piperidine ring, and an oxazole moiety

Properties

IUPAC Name

2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-13-18(22-27-14)20(26)23-11-9-16(10-12-23)24-19(25)8-7-17(21-24)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGFAQOXZQURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine ring, and finally, the construction of the pyridazinone core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one: shares structural similarities with other pyridazinone derivatives, oxazole-containing compounds, and piperidine-based molecules.

Uniqueness

  • The unique combination of the pyridazinone core, piperidine ring, and oxazole moiety in this compound provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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